![molecular formula C10H15NO4 B111184 tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 113775-22-7](/img/structure/B111184.png)
tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Descripción general
Descripción
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius . The compound is white to light yellow in color and appears as a powder or crystal .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.27 g/mol . The specific rotation is between -43.0 to -47.0 degrees (C=1, CHCl3) .Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is often used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common protecting group used in the synthesis of peptides. It protects the amine group during peptide bond formation and can be removed under acidic conditions .
Asymmetric Organocatalysis
The compound has been used in asymmetric organocatalysis, specifically in the Biginelli reaction . This reaction is a multicomponent reaction that leads to the formation of 3,4-dihydropyrimidin-2 (1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity .
Active Pharmaceutical Intermediate
It is used as an active pharmaceutical intermediate . This means it is a compound that is used in the production of pharmaceuticals .
Development of B-Raf Inhibitors
The compound has been used in the development of indazolylpyrazolo [1,5-a]pyrimidine analogs based B-Raf inhibitors . B-Raf is a protein that is involved in sending signals inside cells, and it is considered a target for cancer therapy .
Development of CCR2 Antagonists
CCR2 is a chemokine receptor, and antagonists of this receptor have potential therapeutic applications in inflammatory diseases and cancer . This compound has been used in the development of such antagonists .
6. Development of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists The α4β2 nicotinic acetylcholine receptor is a type of protein in the brain that is involved in the transmission of signals in the nervous system . This compound has been used in the development of partial agonists for this receptor, which could have potential therapeutic applications .
7. Development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors 11β-HSD1 is an enzyme that plays a role in the metabolism of glucocorticoids, hormones that are involved in a wide range of physiological processes . This compound has been used in the development of inhibitors of this enzyme, which could have potential therapeutic applications .
Synthesis of Complex Molecular Architectures
This compound has been used in the synthesis of complex molecular architectures . This involves the creation of molecules with complex structures, which can have a wide range of applications in areas such as materials science and drug discovery .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUFZHMJIBJMPC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460173 | |
| Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
CAS RN |
113775-22-7 | |
| Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

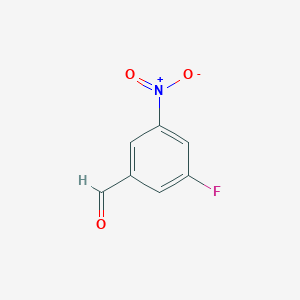
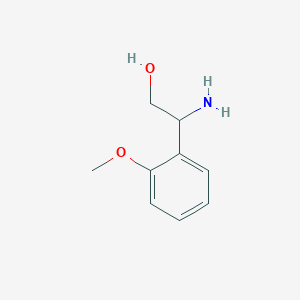
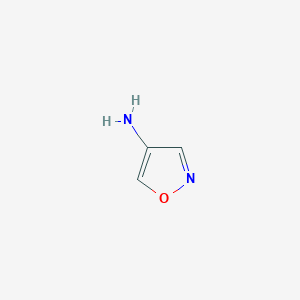

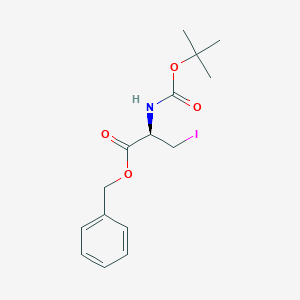

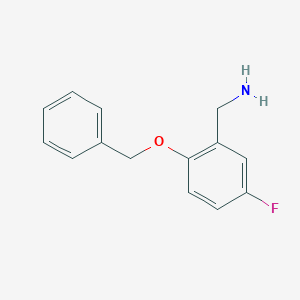
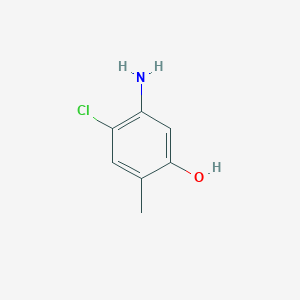
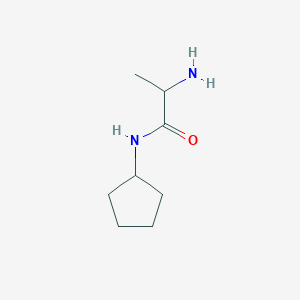

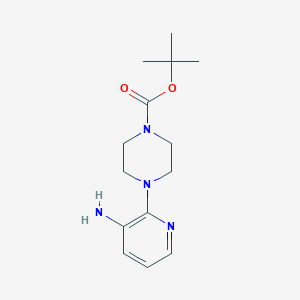

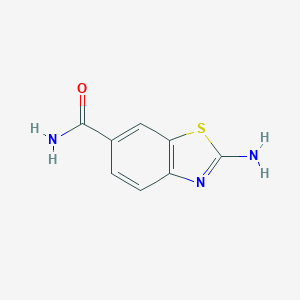
![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)